molecular formula C18H16ClN3O3S2 B2765434 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 922099-70-5

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2765434
CAS No.: 922099-70-5
M. Wt: 421.91
InChI Key: IVJVSBVRVHLBSM-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles. This compound is characterized by the presence of a chlorophenyl group, a sulfonamide linkage, a thiazole ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the chlorophenylthiazole intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the sulfonamide intermediate with an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the presence of the thiazole ring may enhance the biological activity of the compound. It is explored for its potential use in the treatment of bacterial infections and other diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique chemical properties make it a candidate for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The thiazole ring may interact with other molecular targets, enhancing the compound’s overall biological activity. The exact pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Thiazole: A basic thiazole ring structure used in various chemical syntheses.

    Acetazolamide: A sulfonamide derivative used as a diuretic and in the treatment of glaucoma.

Uniqueness

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is unique due to its combination of a chlorophenyl group, a sulfonamide linkage, a thiazole ring, and an acetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-4-2-3-5-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-8-6-13(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVSBVRVHLBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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